3-(2-(Diethylamino)ethyl)-1H-indol-4-yl acetate
Overview
Description
“3-(2-(Diethylamino)ethyl)-1H-indol-4-yl acetate” is a complex organic compound. However, there is limited information available about this specific compound. It appears to be a derivative of indole, which is a heterocyclic aromatic organic compound. It also contains diethylaminoethyl , which is a common functional group in organic chemistry12.
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of an indole derivative with a suitable electrophile3. However, the specific synthesis process for “3-(2-(Diethylamino)ethyl)-1H-indol-4-yl acetate” is not readily available in the literature.
Molecular Structure Analysis
The molecular structure of “3-(2-(Diethylamino)ethyl)-1H-indol-4-yl acetate” is not explicitly provided in the literature. However, based on its name, it likely contains an indole ring, a diethylaminoethyl group, and an acetate group12.Chemical Reactions Analysis
There is limited information available on the specific chemical reactions involving “3-(2-(Diethylamino)ethyl)-1H-indol-4-yl acetate”. However, indole derivatives are known to undergo a variety of reactions, including electrophilic substitution3.Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(2-(Diethylamino)ethyl)-1H-indol-4-yl acetate” are not explicitly mentioned in the literature. However, similar compounds, such as diethylaminoethyl methacrylate, are known to exhibit temperature-responsive behavior5.Scientific Research Applications
Synthesis and Characterization of Novel Compounds : Many studies focus on the synthesis and characterization of new compounds derived from indole structures, which include 3-(2-(Diethylamino)ethyl)-1H-indol-4-yl acetate. For instance, Prasad (2017) reported on the synthesis and antimicrobial activity of substituted 2-((1H-indol-4-yl)oxy)-N'-benzylideneacetohydrazide, highlighting the potential for these compounds in antimicrobial applications (Prasad, 2017).
Antimicrobial and Antifungal Activity : Research has also explored the antimicrobial and antifungal properties of indole derivatives. Singh and Vedi (2014) investigated triazolylindole derivatives for antifungal activity, emphasizing the potential of these compounds in developing new antifungal agents (Singh & Vedi, 2014).
Antiallergic Agents : Indole derivatives have been examined for their potential as antiallergic agents. Menciu et al. (1999) synthesized new N-(pyridin-4-yl)-(indol-3-yl)alkylamides and evaluated them as antiallergic compounds, with some derivatives showing significant potency (Menciu et al., 1999).
Biological Evaluation and Antimicrobial Screening : The biological activity of novel indole-based compounds is a key area of research. Muralikrishna et al. (2014) conducted a study on the synthesis, characterization, and biological evaluation of indole-based acetohydrazide, focusing on its antimicrobial properties (Muralikrishna et al., 2014).
Chemical Reactions and Mechanisms : Investigations into the chemical reactions and mechanisms involving indole derivatives are also significant. Koz’minykh et al. (2006) studied the regioselective addition of aromatic amines to indole-derived compounds, providing insights into the chemical properties and reactivity of these molecules (Koz’minykh et al., 2006).
Safety And Hazards
The safety and hazards associated with “3-(2-(Diethylamino)ethyl)-1H-indol-4-yl acetate” are not readily available in the literature. However, compounds containing diethylaminoethyl groups can be hazardous and may cause eye irritation and drowsiness or dizziness67.
Future Directions
The future directions for research on “3-(2-(Diethylamino)ethyl)-1H-indol-4-yl acetate” are not explicitly mentioned in the literature. However, there is ongoing interest in the study of indole derivatives and diethylaminoethyl-containing compounds for their potential applications in various fields, including drug delivery, sensing, and oil/lubricant viscosity modification58.
properties
IUPAC Name |
[3-[2-(diethylamino)ethyl]-1H-indol-4-yl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-4-18(5-2)10-9-13-11-17-14-7-6-8-15(16(13)14)20-12(3)19/h6-8,11,17H,4-5,9-10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYEVVQJLTXBMPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCC1=CNC2=C1C(=CC=C2)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60647359 | |
Record name | 3-[2-(Diethylamino)ethyl]-1H-indol-4-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60647359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-(Diethylamino)ethyl)-1H-indol-4-yl acetate | |
CAS RN |
1135424-15-5 | |
Record name | 1H-Indol-4-ol, 3-[2-(diethylamino)ethyl]-, 4-acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1135424-15-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Acetoxy-DET | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1135424155 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-[2-(Diethylamino)ethyl]-1H-indol-4-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60647359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-ACETOXY-N,N-DIETHYLTRYPTAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/43U8799479 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.